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molecular formula C7H5NO5 B193609 3,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 116313-85-0

3,4-Dihydroxy-5-nitrobenzaldehyde

Cat. No. B193609
M. Wt: 183.12 g/mol
InChI Key: BBFJODMCHICIAA-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

17.1 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde are treated with 170 ml of constant-boiling hydrobromic acid and heated under reflux for 3.5 hours. After cooling the separated precipitate is filtered under suction, washed twice with ice-water and taken up in ethyl acetate. The organic phase is washed twice with 50 ml of sodium chloride solution each time, dried over magnesium sulfate and evaporated in a water-jet vacuum. The crystals obtained are taken up in methylene chloride, whereupon the solution is filtered over a ten-fold amount of silica gel. The material obtained is crystallized from ethyl acetate/isopropyl ether. There is obtained 3,4-dihydroxy-5-nitrobenzaldehyde in the form of yellow crystals of m.p. 142°-143°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:13]C.Br>C(Cl)Cl>[OH:13][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:2]=1[OH:1])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC
Name
Quantity
170 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the separated precipitate
FILTRATION
Type
FILTRATION
Details
is filtered under suction
WASH
Type
WASH
Details
washed twice with ice-water
WASH
Type
WASH
Details
The organic phase is washed twice with 50 ml of sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The crystals obtained
FILTRATION
Type
FILTRATION
Details
is filtered over a ten-fold amount of silica gel
CUSTOM
Type
CUSTOM
Details
The material obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from ethyl acetate/isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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